molecular formula C10H14ClNO B1475391 2-Phenyl-3-pyrrolidinol hydrochloride CAS No. 1897696-20-6

2-Phenyl-3-pyrrolidinol hydrochloride

Cat. No.: B1475391
CAS No.: 1897696-20-6
M. Wt: 199.68 g/mol
InChI Key: LLZSXAHOOPVDRG-UHFFFAOYSA-N
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Description

2-Phenyl-3-pyrrolidinol hydrochloride is a chiral organic compound featuring a pyrrolidine ring substituted with a phenyl group at position 2 and a hydroxyl group at position 3, forming a hydrochloride salt. This structure confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry. The hydrochloride salt enhances solubility and stability, critical for pharmaceutical formulations .

The molecular formula is inferred as C₁₀H₁₄ClNO (molecular weight: ~199.68 g/mol), based on closely related compounds . Pyrrolidine derivatives are often explored for their bioactivity, including central nervous system (CNS) modulation, antimicrobial effects, or enzyme inhibition, though specific applications for 2-phenyl-3-pyrrolidinol hydrochloride remain understudied.

Properties

IUPAC Name

2-phenylpyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-9-6-7-11-10(9)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZSXAHOOPVDRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

2-Phenyl-3-pyrrolidinol hydrochloride exhibits various pharmacological properties, making it a candidate for drug development. It is primarily noted for its central nervous system (CNS) effects and smooth muscle activity modulation.

Pharmacological Properties

  • CNS Stimulation and Smooth Muscle Relaxation : Compounds similar to 2-Phenyl-3-pyrrolidinol hydrochloride have demonstrated both stimulatory effects on the CNS and depressant effects on smooth muscles, including those of the trachea, uterus, and ileum. For instance, derivatives like 3-(4-chlorophenyl)-5-phenyl-3-pyrrolidinol have shown significant coronary dilation properties, being several times more potent than aminophylline in isolated heart studies .
  • Dosage Forms : The compound can be formulated into various dosage forms, including tablets, capsules, and injectable solutions. Typical dosages range from 100 mg to 400 mg per unit .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of pyrrolidinols, including 2-Phenyl-3-pyrrolidinol hydrochloride. Research indicates that modifications in the phenyl ring can enhance the compound's activity against a range of pathogens.

Case Studies

  • A study highlighted that certain derivatives of pyrrolidinols exhibited effective antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the phenyl ring was found to significantly influence the antimicrobial efficacy of these compounds .

Cosmetic Applications

The compound’s properties extend to cosmetic formulations where it may serve as an active ingredient due to its skin-conditioning effects.

Formulation Insights

  • In cosmetic formulations, 2-Phenyl-3-pyrrolidinol hydrochloride can be incorporated into creams and lotions aimed at enhancing skin hydration and overall appearance. Its safety profile must be evaluated to ensure it does not cause irritation or adverse reactions .

Chemical Synthesis

The synthesis of 2-Phenyl-3-pyrrolidinol hydrochloride involves several chemical processes that can be optimized for higher yields and purity.

Synthesis Techniques

  • Various synthetic routes have been documented, including the reduction of N-substituted pyrrolidinones and other methodologies involving hydroxybutyronitrile compounds . These methods are crucial for producing high-quality intermediates for pharmaceutical applications.

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryCNS stimulation; smooth muscle relaxation
Antimicrobial ActivityEffective against Staphylococcus aureus, etc.
Cosmetic FormulationsPotential skin-conditioning agent
Chemical SynthesisMultiple synthetic routes available

Comparison with Similar Compounds

Key Structural Differences :

  • Pyrrolidine vs. Adamantane/Indazole: The saturated pyrrolidine ring in 2-phenyl-3-pyrrolidinol offers conformational flexibility absent in rigid frameworks like memantine’s adamantane.
  • Substituent Positioning : The phenyl and hydroxyl groups at positions 2 and 3 contrast with tapentadol’s fused ring system or benzydamine’s indazole substitution.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) LogP
2-Phenyl-3-pyrrolidinol HCl C₁₀H₁₄ClNO 199.68* High (salt form) ~1.5†
Benzydamine HCl C₁₉H₂₃N₃O·HCl 345.87 Moderately soluble 3.8
Tapentadol HCl C₁₄H₂₃NO₂·HCl 285.80 Freely soluble 2.9
Memantine HCl C₁₂H₂₁N·HCl 215.76 Highly soluble 3.2

*Inferred from ; †Estimated via analog comparison.

Data Tables

Table 1. Structural and Functional Comparison of Hydrochloride Salts

Compound Core Structure Primary Use Key Functional Groups Reference
2-Phenyl-3-pyrrolidinol HCl Pyrrolidine Research compound Phenyl, hydroxyl
Benzydamine HCl Indazole NSAID Benzylamine, indazole
Tapentadol HCl Bicyclic phenol Analgesic Phenol, amine
Memantine HCl Adamantane Alzheimer’s therapy Adamantane, amine
Chlorphenoxamine HCl Diphenylmethane Antihistamine Diphenylmethane, amine

Preparation Methods

Reductive Cyclization of Hydroxybutyronitrile Derivatives

A well-documented industrially favorable method involves the reductive cyclization of hydroxybutyronitrile derivatives under hydrogenation conditions using catalysts such as Raney nickel, palladium on carbon, or rhodium on alumina. The process typically uses 4-chloro-3-hydroxybutyronitrile as a key intermediate, which undergoes catalytic hydrogenation to form 3-pyrrolidinol.

  • Catalysts and Conditions :

    • Raney nickel catalyst in acidic aqueous solution under hydrogen pressure.
    • Palladium on carbon or rhodium/alumina catalysts have also been employed.
    • Typical hydrogen pressure ranges from 5 to 7 kg/cm².
    • Reaction temperatures vary from room temperature to 70°C.
    • Reaction times range between 10 to 20 hours depending on catalyst and conditions.
  • Process Example :

    • Dissolving 4-chloro-3-hydroxybutyronitrile in methanol.
    • Adding 5% Pd/C catalyst and 2N hydrochloric acid.
    • Stirring under hydrogen pressure at room temperature for 20 hours.
    • Post-reaction workup involves neutralization, filtration, and solvent removal to isolate 3-pyrrolidinol.

Alternative Routes to 3-Pyrrolidinol

Other routes include:

  • Reduction of N-substituted 3-pyrrolidinones with lithium aluminium hydride.
  • Heating cis-1,4-dichloro-2-butenes with benzylamine followed by debenzylation.
  • Heating malic acid with benzylamine to form N-benzyl-3-hydroxysuccinimide and subsequent reduction.

However, these methods are less favored industrially due to complexity or lower yields.

Introduction of the Phenyl Group at the 2-Position

The phenyl substitution at the 2-position of the pyrrolidinol ring is typically introduced via:

Formation of Hydrochloride Salt

The hydrochloride salt is typically formed by treating the free base 2-Phenyl-3-pyrrolidinol with hydrochloric acid in an appropriate solvent such as ethanol or methanol, followed by crystallization or solvent evaporation to isolate the hydrochloride salt.

Summary of Preparation Methods

Step Method/Reaction Type Key Reagents Catalyst Conditions Yield/Notes
1 Reductive cyclization of 4-chloro-3-hydroxybutyronitrile 4-chloro-3-hydroxybutyronitrile Raney Ni, Pd/C, Rh/Al2O3 H2 gas, 5-7 kg/cm², 20-70°C, 10-20 h Efficient, industrially scalable
2 Introduction of phenyl group Phenyl-substituted intermediates or cross-coupling reagents Pd catalysts for Suzuki coupling Standard cross-coupling conditions Enables aryl substitution at 2-position
3 Hydrochloride salt formation HCl in ethanol or methanol None Room temperature Simple salt formation

Research Findings and Industrial Relevance

  • The reductive cyclization method using Raney nickel in acidic media is preferred for its simplicity, cost-effectiveness, and scalability.
  • Alternative catalysts like palladium on carbon and rhodium/alumina provide comparable yields but may differ in catalyst cost and reaction time.
  • The use of optically active hydroxybutyronitrile intermediates allows for the preparation of optically active 3-pyrrolidinol derivatives, which is important for chiral drug synthesis.
  • Cross-coupling strategies for arylation are well-established in heterocyclic chemistry and can be adapted for 2-phenyl substitution, enhancing the compound's pharmacological utility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Phenyl-3-pyrrolidinol hydrochloride, and how can purity be optimized?

  • Methodology : Multi-step organic synthesis involving cyclization of phenyl-substituted precursors, followed by hydrochlorination. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) can achieve >95% purity. Monitor intermediates with thin-layer chromatography (TLC) and confirm final product purity via HPLC with UV detection .
  • Key Considerations : Optimize reaction stoichiometry to minimize byproducts (e.g., unreacted pyrrolidine intermediates). Use inert atmospheres (N₂/Ar) to prevent oxidation of the pyrrolidinol moiety .

Q. What analytical techniques are most effective for characterizing 2-Phenyl-3-pyrrolidinol hydrochloride?

  • Methodology :

  • Structural Confirmation : ¹H/¹³C NMR (D₂O or DMSO-d₆) to verify phenyl and pyrrolidine ring proton environments.
  • Purity Assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out salt adducts .

Q. How should researchers safely handle and store 2-Phenyl-3-pyrrolidinol hydrochloride?

  • Protocols :

  • Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact; rinse spills with ethanol/water.
  • Storage : Store in airtight, light-resistant containers at 2–8°C under desiccation (silica gel packets). Monitor for deliquescence due to hygroscopic hydrochloride salts .

Advanced Research Questions

Q. How can researchers resolve discrepancies between HPLC purity data and elemental analysis results?

  • Strategy :

  • Orthogonal Validation : Cross-check with ion chromatography (for chloride content) and Karl Fischer titration (water content).
  • Spike-in Experiments : Introduce known impurities (e.g., 3-pyrrolidinol derivatives) to identify co-elution issues in HPLC .
    • Case Study : In impurity profiling of related hydrochlorides, unresolved peaks in HPLC were attributed to stereoisomers, requiring chiral column separation .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC-MS to identify breakdown products (e.g., phenyl ring oxidation or pyrrolidine ring cleavage).
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. How can stereochemical integrity be ensured during asymmetric synthesis of 2-Phenyl-3-pyrrolidinol hydrochloride?

  • Approach :

  • Chiral Catalysts : Employ enantioselective catalysts (e.g., BINAP-metal complexes) during cyclization.
  • Analytical Validation : Use polarimetry or chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (≥99%).
  • X-ray Crystallography : Resolve crystal structures of intermediates to validate stereochemical outcomes .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

  • Best Practices :

  • Standardized Synthesis Protocols : Strict control of reaction time, temperature, and reagent purity.
  • QC Metrics : Implement acceptance criteria for NMR chemical shift ranges (±0.05 ppm) and HPLC retention times (±0.2 min).
  • Reference Standards : Use a well-characterized batch as an internal control for bioactivity assays .

Data Contradiction Analysis

Q. How to address conflicting cytotoxicity data across different cell lines?

  • Troubleshooting Steps :

  • Solubility Checks : Confirm the compound is fully dissolved in assay media (use DMSO ≤0.1% with sonication).
  • Metabolic Interference : Test for interference with MTT/WST-1 assays due to redox-active pyrrolidinol moieties.
  • Cell Line-Specific Factors : Compare membrane permeability (via LC-MS intracellular concentration measurements) .

Q. Why might NMR and mass spectrometry data suggest different impurity profiles?

  • Root Cause Analysis :

  • Volatile Impurities : Low-molecular-weight byproducts (e.g., methyl chloride) may evaporate during MS sample preparation.
  • Ion Suppression : Matrix effects in MS (e.g., salt clusters) can mask impurities. Use solid-phase extraction (SPE) for cleaner samples .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-3-pyrrolidinol hydrochloride
Reactant of Route 2
2-Phenyl-3-pyrrolidinol hydrochloride

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